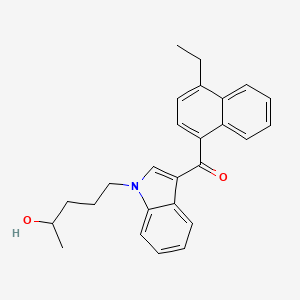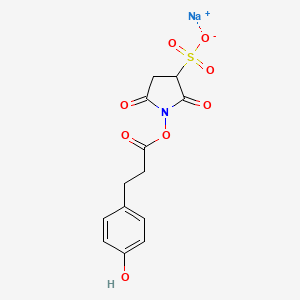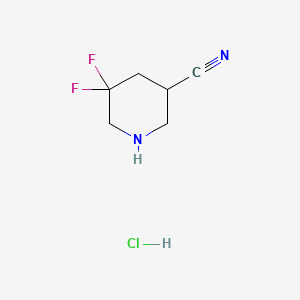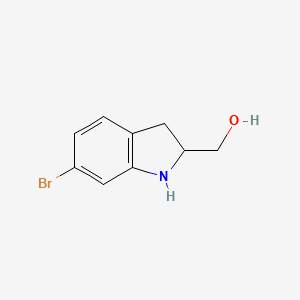![molecular formula C20H24N4O4 B580102 1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione CAS No. 254098-36-7](/img/new.no-structure.jpg)
1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione is a synthetic anthraquinone derivative known for its vibrant color and significant biological activity. This compound is often used in scientific research due to its unique properties, including its ability to intercalate with DNA, making it useful in various biological and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione typically involves multiple steps:
Starting Material: The synthesis begins with 1,5-dihydroxyanthraquinone.
Amidation: The hydroxyl groups at positions 4 and 8 are converted to amides using 2-(methylamino)ethylamine under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Various alkylating agents or acylating agents for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in studies involving DNA intercalation and as a fluorescent probe for cellular imaging.
Medicine: Investigated for its potential anticancer properties due to its ability to interfere with DNA replication.
Industry: Utilized in the production of dyes and pigments due to its intense color.
Mecanismo De Acción
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between the base pairs of the DNA double helix. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair pathways.
Comparación Con Compuestos Similares
Similar Compounds
Doxorubicin: Another anthraquinone derivative used as an anticancer agent.
Mitoxantrone: A synthetic anthraquinone with similar DNA intercalating properties.
Daunorubicin: An anthracycline antibiotic with structural similarities.
Uniqueness
1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual aminoethyl groups enhance its ability to interact with biological molecules, making it particularly useful in research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
254098-36-7 |
|---|---|
Fórmula molecular |
C20H24N4O4 |
Peso molecular |
384.4 |
Clave InChI |
ROZRZRSHNGDJJJ-UHFFFAOYSA-N |
Apariencia |
An aqueous solution |
Sinónimos |
DRAQ 5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


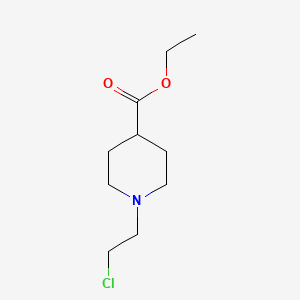

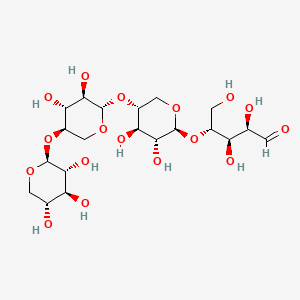

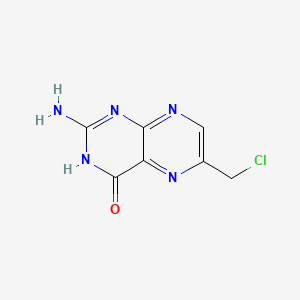
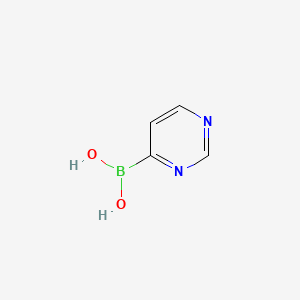
![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)
![1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B580037.png)
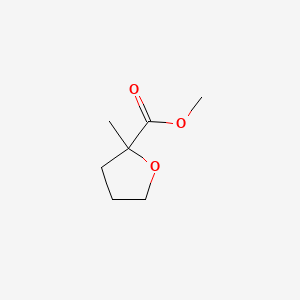
![(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone](/img/structure/B580039.png)
